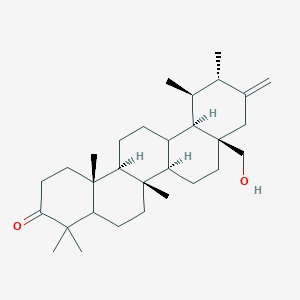
Tamarixone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamarixone is a natural compound found in the Tamarix plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including medicine, agriculture, and cosmetics.
Wirkmechanismus
The mechanism of action of Tamarixone is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is responsible for the antioxidant defense system in cells.
Biochemical and Physiological Effects
Tamarixone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tamarixone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It also has a broad range of therapeutic applications, making it a versatile compound to study. However, one limitation is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for Tamarixone research. One area of interest is its potential use as a natural pesticide and plant growth regulator in agriculture. Another area of interest is its potential use as an anti-aging agent and skin whitening agent in cosmetics. In medicine, future research could focus on its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
In conclusion, Tamarixone is a natural compound found in the Tamarix plant species that has gained significant attention in recent years due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in agriculture and cosmetics. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Tamarixone is extracted from the Tamarix species using various techniques such as steam distillation, Soxhlet extraction, and supercritical fluid extraction. The yield of Tamarixone varies depending on the extraction method used. The most efficient method is supercritical fluid extraction, which yields up to 5.0% of Tamarixone.
Wissenschaftliche Forschungsanwendungen
Tamarixone has been studied for its therapeutic properties in various fields of research. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a natural pesticide and plant growth regulator. In cosmetics, it has been studied for its potential use as an anti-aging agent and skin whitening agent.
Eigenschaften
CAS-Nummer |
119708-40-6 |
|---|---|
Produktname |
Tamarixone |
Molekularformel |
C30H48O2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-1,2,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-24,26,31H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,26-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
SKTKWKQBCTYFMA-LOMYOCKRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
Kanonische SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
Synonyme |
tamarixone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



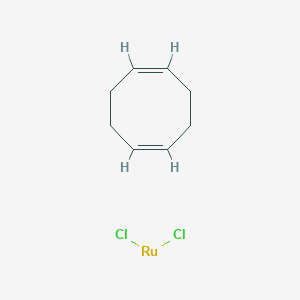
![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
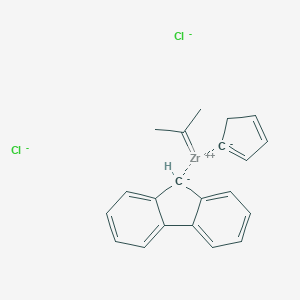
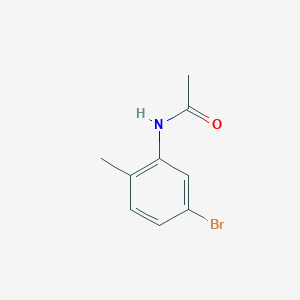

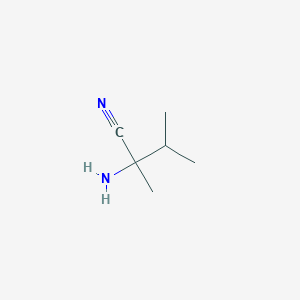


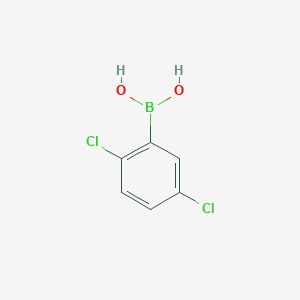

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
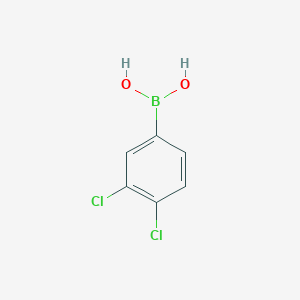
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)